

Application Notes and Protocols for the Synthesis of Radiolabeled Metomidate Tracers

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Compound of Interest

Compound Name: Metomidate

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This document provides detailed methodologies for the synthesis of various radiolabeled **metomidate** tracers, which are potent inhibitors of the 11 β -hydroxylase enzyme and valuable tools for positron emission tomography (PET) imaging of adrenocortical tissues and related tumors. The following protocols for the preparation of Carbon-11, Fluorine-18, and Iodine-124 labeled **metomidate** analogues are based on established scientific literature.

Introduction

Metomidate and its analogues are specific ligands for the cytochrome P450 enzymes CYP11B1 (11 β -hydroxylase) and CYP11B2 (aldosterone synthase), which are overexpressed in many adrenocortical tumors. Radiolabeling these compounds allows for non-invasive in vivo visualization and characterization of adrenal masses.[1][2] The choice of radionuclide—typically a positron emitter like ^{11}C , ^{18}F , or ^{124}I —depends on the desired application, logistical considerations of half-life, and the required imaging resolution.[3][4]

This guide offers detailed protocols for the synthesis of three key radiolabeled **metomidate** tracers:

- [^{11}C]**Metomidate** ([^{11}C]MTO)
- Para-chloro-2-[^{18}F]fluoroethyl-etomidate ([^{18}F]CETO)

- [¹²⁴I]Iodom^{etomidate} ([¹²⁴I]IMTO)

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the described radiolabeled **metomidate** tracers, allowing for easy comparison of their synthetic profiles.

| Tracer | Precursor | Radiolabeling Agent | Radiochemical Yield (RCY) | Synthesis Time | Molar Activity (at EOS) | Radiochemical Purity |
|---|--|---------------------------------|---|----------------|----------------------------------|----------------------|
| [¹¹ C]Metomidate | (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid | [¹¹ C]Methyl Iodide | 5-10% (uncorrected)[5] | ~40 minutes[5] | ~500 Ci/mmol (~18.5 GBq/μmol)[5] | >97%[5] |
| [¹⁸ F]CETO | p-chloro-2-tosyloxyethyl-etomidate (pCETO) | [¹⁸ F]Fluoride | ~10-15% (from 20-30 GBq [¹⁸ F]F ⁻)[3] | ~90 minutes[3] | ~300 GBq/μmol[3] | >99%[3] |
| [¹²⁴ I]Iodom ^{etomidate} | Tributylstannyl-metomidate precursor | [¹²⁴ I]Iodide | 83 ± 5%[6] | Not specified | Not specified | >97%[6] |

Experimental Protocols

Synthesis of (R)-[O-methyl-¹¹C]Metomidate ([¹¹C]MTO)

This protocol details the preparation of [¹¹C]**Metomidate** via the methylation of its carboxylic acid precursor with [¹¹C]methyl iodide.

1.1. Precursor Preparation The precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is converted to its tetrabutylammonium salt to enhance nucleophilicity for the methylation reaction.^{[5][7]}

- Dissolve 1 mg of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid in 100 µL of dichloromethane.
- Add 5.2 µL of 0.77 M tetrabutylammonium hydroxide.
- Evaporate the solution to dryness under a stream of nitrogen.
- Reconstitute the resulting tetrabutylammonium salt in 300 µL of dimethylformamide (DMF).^[5]

1.2. Radiosynthesis [¹¹C]Methyl iodide is produced from cyclotron-produced [¹¹C]CO₂ via reduction and subsequent reaction with hydroiodic acid.

- Trap the produced [¹¹C]methyl iodide in the DMF solution containing the precursor salt.
- Heat the reaction mixture at 130°C for 4 minutes in a sealed vessel.^[5]
- After the reaction, cool the vessel and dilute the mixture with water.

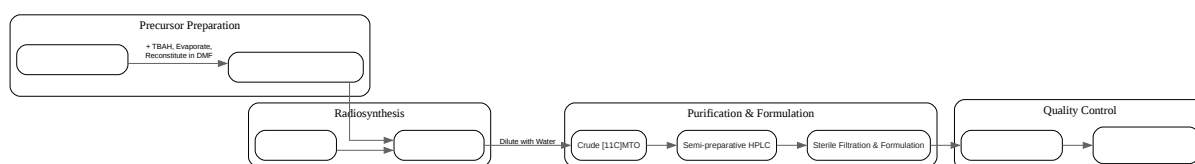
1.3. Purification

- Purify the reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).^[5]
 - Column: µBondapak C18, 5 µm, 200 mm x 10 mm
 - Mobile Phase: 0.3 M HCl in saline/Ethanol (65/35)
 - Flow Rate: 6 ml/min
 - Detection: UV at 254 nm
- Collect the fraction corresponding to [¹¹C]**Metomidate**.

- Dilute the collected fraction with saline.

1.4. Formulation and Quality Control

- Pass the diluted product solution through a 0.22 μm sterile filter into a sterile vial.[5]
- Perform quality control using analytical HPLC to determine radiochemical purity.[5]
 - Column: C18 $\mu\text{Bondapak}$
 - Mobile Phase: 50 mM ammonium formate buffer (pH 3.5)/acetonitrile:water (50:7) (40/60)
 - Flow Rate: 1 ml/min
 - Detection: UV at 254 nm and a radioactivity detector
- Conduct gas chromatography (GC) to analyze for residual solvents (e.g., DMF, dichloromethane).[5]
- Measure the pH and osmolality of the final product solution.



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Caption: Workflow for the synthesis of $[^{11}\text{C}]$ Metomidate.

Synthesis of para-chloro-2-[^{18}F]fluoroethyl-etomidate ([^{18}F]CETO)

This protocol outlines a one-pot method for the synthesis of [^{18}F]CETO, an ^{18}F -labeled etomidate analogue with favorable imaging characteristics.[\[3\]](#)

2.1. [^{18}F]Fluoride Trapping and Elution

- Trap aqueous [^{18}F]fluoride, obtained from a cyclotron, onto a QMA (quaternary methyl ammonium) solid-phase extraction (SPE) cartridge.
- Elute the trapped [^{18}F]fluoride from the cartridge with a solution of 100 mg of Kryptofix 2.2.2 (K_{222}) and 14 mg of K_2CO_3 in 8 mL of dry acetonitrile and 2 mL of sterile water.[\[3\]](#)
- Dry the eluted [^{18}F]fluoride by azeotropic distillation at 120°C under vacuum to form the reactive [^{18}F] $\text{F}^-/\text{K}_{222}/\text{K}_2\text{CO}_3$ complex.

2.2. Radiosynthesis

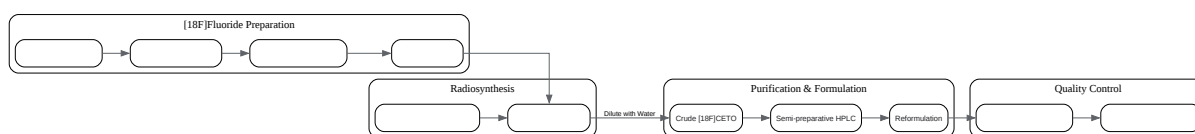
- Add a solution of 2-3 mg of the precursor, p-chloro-2-tosyloxyethyl-etomidate (pCETO), in 500 μL of dimethyl sulfoxide (DMSO) to the dried [^{18}F]fluoride complex.
- Heat the reaction mixture at 110°C for 10 minutes.[\[3\]](#)
- After the reaction, cool the mixture and dilute it with 2 mL of water.

2.3. Purification

- Purify the crude [^{18}F]CETO using semi-preparative HPLC.[\[3\]](#)
 - Column: ACE-HL C18, 250 x 10 mm
 - Mobile Phase: 50% acetonitrile in 50 mM ammonium formate buffer
- Collect the fraction containing the purified [^{18}F]CETO.

2.4. Formulation and Quality Control

- The collected HPLC fraction is typically reformulated into a physiologically compatible solution, often by solid-phase extraction.
- Perform quality control to ensure the final product is free of precursor and has a high radiochemical purity (>99%).^[3] Analytical HPLC is used for this purpose.



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Caption: Workflow for the synthesis of $[^{18}\text{F}]\text{CETO}$.

Synthesis of $[^{124}\text{I}]\text{Iodomedomide}$ ($[^{124}\text{I}]\text{IMTO}$)

This protocol describes the synthesis of $[^{124}\text{I}]\text{Iodomedomide}$ via an oxidative radioiodo-destannylation reaction.^[6]

3.1. Radiosynthesis

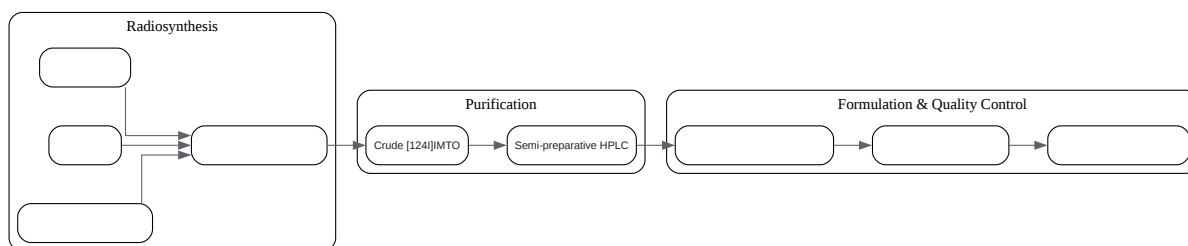
- The synthesis involves the reaction of a tributylstannyl-**metomidate** precursor with $[^{124}\text{I}]\text{iodide}$ in the presence of an oxidizing agent.
- The specific reaction conditions (oxidizing agent, solvent, temperature, and time) should be optimized but typically involve mild conditions to prevent decomposition of the tracer.

3.2. Purification

- Purify the reaction mixture using semi-preparative HPLC to separate $[^{124}\text{I}]\text{IMTO}$ from the precursor, unreacted iodide, and other byproducts.^[6]

3.3. Formulation and Quality Control

- Formulate the purified [^{124}I]IMTO in an acetate-buffered saline solution.
- To prevent radiolytic decomposition, add stabilizers such as ascorbic acid and ethanol to the final formulation.[6] The final product has been shown to be stable for up to 48 hours at room temperature.[6]
- Confirm the radiochemical purity (>97%) of the final product using analytical HPLC with radioactivity detection.[6]



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Caption: Workflow for the synthesis of [^{124}I]Iodomethomidate.

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